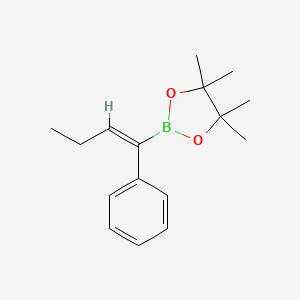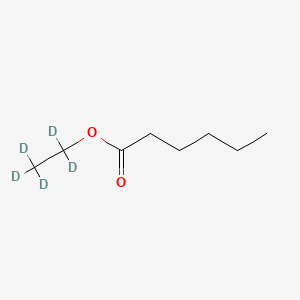
Ethyl-d5Caproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H11COOH+C2D5OH→C6H11COOC2D5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-d5Caproate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Hexanoic acid and water.
Reduction: Ethanol-d5 and hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.
Industry: It is used in the flavor and fragrance industry due to its fruity aroma.
Wirkmechanismus
The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.
Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl-d5Caproate can be compared with other similar compounds such as:
Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.
Methyl Caproate: An ester derived from methanol and hexanoic acid.
Propyl Caproate: An ester derived from propanol and hexanoic acid.
Uniqueness
The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
149.24 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
InChI-Schlüssel |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


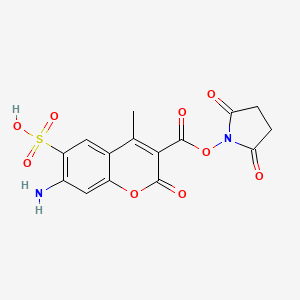
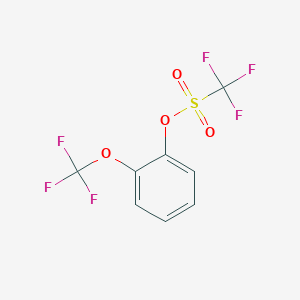
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
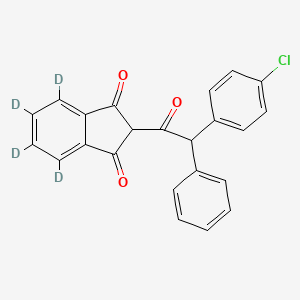


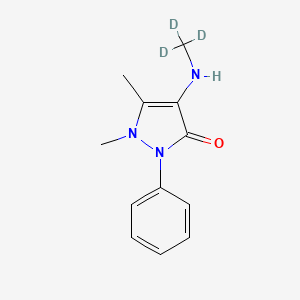
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
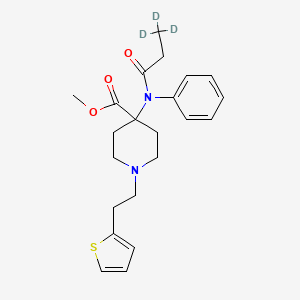

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
